N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide
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Overview
Description
N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide: is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring fused with an acetamide group. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide typically involves the condensation of 7-hydroxycoumarin with cyanoacetamides in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Coumarin Derivatives: These compounds share the benzopyran ring structure and exhibit similar biological activities.
Benzofuran Derivatives: These compounds have a similar fused ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness: N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical reactivity and biological activity compared to other benzopyran and benzofuran derivatives .
Properties
CAS No. |
99972-56-2 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-(2-oxochromen-5-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-3-2-4-10-8(9)5-6-11(14)15-10/h2-6H,1H3,(H,12,13) |
InChI Key |
GAMDILRHUYVYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC(=O)OC2=CC=C1 |
Origin of Product |
United States |
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